

In Silico Prediction of 1,5-Benzothiazepine Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Benzothiazepine

Cat. No.: B1259763

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The **1,5-benzothiazepine** scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs like diltiazem (a calcium channel blocker) and quetiapine (an antipsychotic).^{[1][2]} Its versatile seven-membered heterocyclic ring system allows for diverse biological activities, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory effects.^{[1][3]} As the demand for novel therapeutics grows, in silico computational methods have become indispensable for accelerating the discovery and optimization of new **1,5-benzothiazepine** derivatives. These predictive models reduce the time and cost associated with traditional drug discovery by prioritizing compounds for synthesis and experimental testing.

This technical guide provides an in-depth overview of the core in silico methodologies used to predict the bioactivity of **1,5-benzothiazepines**, supplemented with detailed experimental protocols for validation and quantitative data from recent studies.

In Silico Bioactivity Prediction Methodologies

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling are pivotal in elucidating the therapeutic potential of **1,5-benzothiazepine** derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, represented by molecular descriptors. The

goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. For **1,5-benzothiazepines**, QSAR studies have been successfully employed to predict activities like antimicrobial efficacy.[4]

A typical QSAR workflow involves descriptor calculation, data set splitting, model generation using methods like multiple linear regression, and rigorous validation.[5] The statistical robustness of a QSAR model is assessed by metrics such as the coefficient of determination (R^2), cross-validated R^2 (Q^2), and predictive R^2 (R^2_{pred}).[5] For instance, a 3D-QSAR model developed for the antimicrobial activity of **1,5-benzothiazepine** derivatives showed a good correlation between the structural features and the observed biological data.[4]



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Caption: A generalized workflow for QSAR model development and validation.

Table 1: Performance Metrics of a Representative QSAR Model for Anticancer Activity

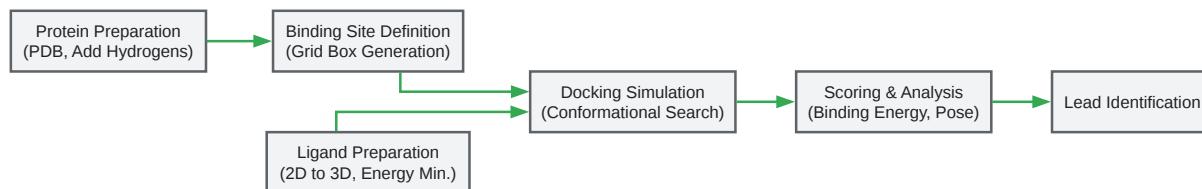
Model Parameter	Value	Description
R^2	0.864	Coefficient of determination (Goodness of fit)
R^2_{adj}	0.845	Adjusted R^2
Q^2_{cv}	0.799	Cross-validation coefficient (Internal predictive ability)
R^2_{pred}	0.706	Predictive R^2 for the external test set

Data adapted from a study on anticancer compounds against melanoma.[5]

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).^[6] This technique is crucial for understanding drug-target interactions at a molecular level and for virtual screening of compound libraries. For **1,5-benzothiazepines**, docking studies have identified potential interactions with various targets, including kinases, enzymes, and receptors.^{[7][8][9]}

For example, in a study investigating anticancer agents, **1,5-benzothiazepine** derivatives were docked into the active sites of human adenosine kinase, glycogen synthase kinase-3 β (GSK-3 β), and mitogen-activated protein kinase 1.^[7] The results, including binding energies and predicted inhibitory constants (Ki), helped rationalize the observed cytotoxic activities and identified key binding interactions, such as hydrogen bonds and hydrophobic contacts.^[7]



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Caption: Standard workflow for a molecular docking simulation study.

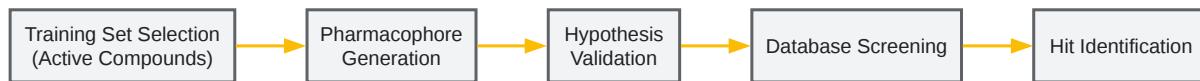
Table 2: Summary of Molecular Docking Results for **1,5-Benzothiazepine** Derivatives Against Various Targets

Compound Series	Target Protein	PDB ID	Binding Energy (kcal/mol) Range	Predicted Ki Range	Reference
Anticancer BTZs	Glycogen Synthase Kinase-3 β	1Q41	-5.27 to -0.04	11.67 to 36.05 μ M	[7]
Antimicrobial BTZs	Glucosamine-6-Phosphate Synthase	-	-7.35 to -9.99	47.68 nM to 4.11 μ M	[8]
Anticonvulsant BTZs	Voltage-gated sodium channel	3IP9	0 to -10	1 to 90 μ M	[6][10]

| Tyrosinase Inhibitors | Mushroom Tyrosinase | 2Y9X | -5.28 to -7.58 | -|[11][12] |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. A pharmacophore model can be used to screen large databases for novel scaffolds that match the required features. For **1,5-benzothiazepines** with anticancer activity, a five-point pharmacophore model (AHHRR: Acceptor, Hydrophobic, Hydrophobic, Ring, Ring) was developed to identify key structural requirements for activity against EGFR tyrosine kinase.[13]

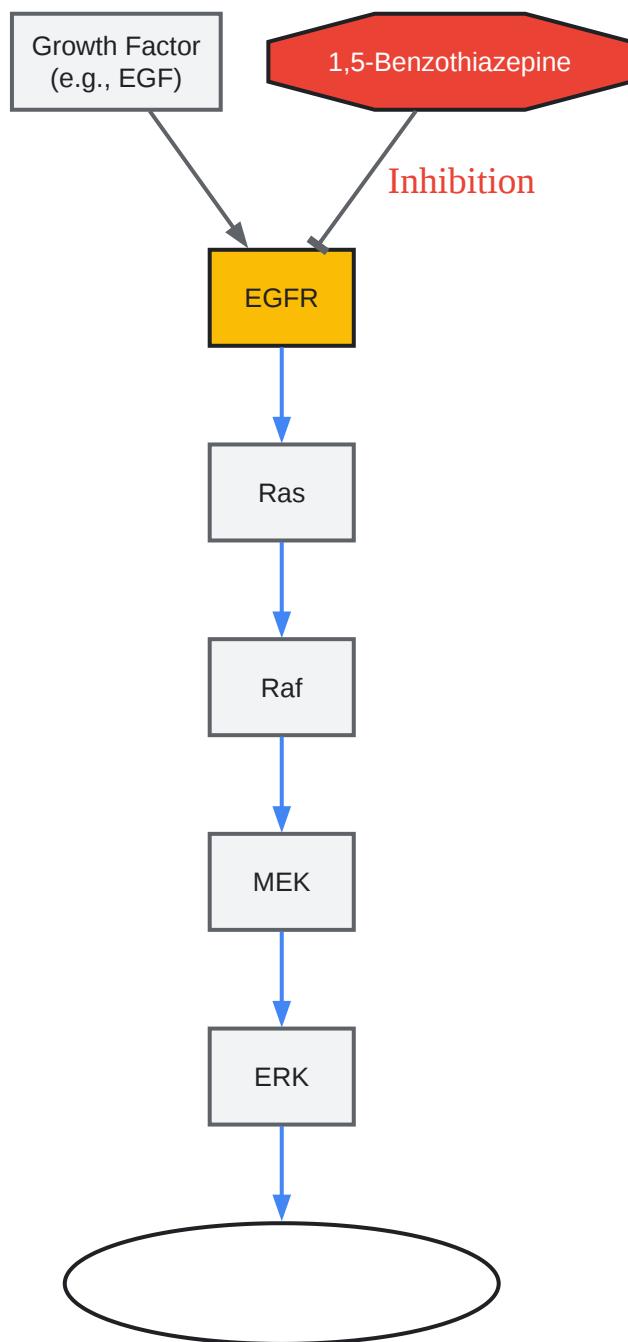


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Caption: A typical workflow for pharmacophore model generation and its use.

Biological Targets and Signaling Pathways

In silico studies have predicted that **1,5-benzothiazepines** can modulate several key biological targets. As anticancer agents, they have been shown to target kinases like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a critical node in cell proliferation and survival pathways.^[13] Inhibition of EGFR can disrupt downstream signaling cascades, such as the MAPK/ERK pathway, ultimately leading to reduced tumor growth.



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Caption: Simplified EGFR-MAPK signaling pathway inhibited by **1,5-Benzothiazepines**.

Experimental Protocols for In Silico Validation

The validation of in silico predictions through in vitro or in vivo experiments is a critical step in drug discovery. Below are detailed methodologies for key assays cited in the evaluation of **1,5-benzothiazepine** derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[\[7\]](#)[\[13\]](#)

Protocol:

- Cell Seeding: Human cancer cell lines (e.g., HepG2 liver cancer, DU-145 prostate cancer, HT-29 colon cancer) are seeded into 96-well microtiter plates at a density of approximately 5×10^3 to 1×10^4 cells/well in a suitable culture medium.[\[7\]](#)[\[13\]](#)[\[14\]](#) The plates are incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The synthesized **1,5-benzothiazepine** derivatives are dissolved (usually in DMSO) and diluted to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours.[\[15\]](#) A control group (vehicle only) and a standard drug (e.g., Methotrexate, Adriamycin) are included.[\[7\]](#)[\[15\]](#)
- MTT Addition: After the incubation period, the medium is removed, and 100 μ L of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.
- Formazan Solubilization: The MTT solution is removed, and 100-150 μ L of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
- Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 540-570 nm.

- Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[7]

Table 3: In Vitro Anticancer Activity (IC50) of Selected **1,5-Benzothiazepine** Derivatives

Compound ID	HepG2 (Liver) IC50 (µM)	DU-145 (Prostate) IC50 (µM)	HT-29 (Colon) IC50 (µg/mL)	MCF-7 (Breast) IC50 (µg/mL)	Reference
2c	3.29 ± 0.15	-	-	-	[7][16]
2f	4.38 ± 0.11	-	-	-	[7]
2j	4.77 ± 0.21	-	-	-	[7]
BT-05	-	43	68	89	[14]
BT-01	-	70	76	83	[14]

| Methotrexate (Std.) | 4.68 ± 0.17 | 21.96 ± 0.15 | - | - | [7][16] |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is fundamental for evaluating the efficacy of new antibacterial and antifungal agents.[4][17]

Protocol:

- Inoculum Preparation: Bacterial (e.g., *Staphylococcus aureus*, *Escherichia coli*) or fungal (e.g., *Candida albicans*) strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).
- Compound Dilution: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium.

- Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.
- Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.[\[4\]](#)

Table 4: In Vitro Antimicrobial Activity (MIC) of **1,5-Benzothiazepine** Derivatives

Compound ID	S. aureus MIC (μ g/mL)	E. coli MIC (μ g/mL)	C. albicans MIC (μ g/mL)	Reference
BT6	0.4	0.8	0.4	[4]
BT5	0.8	0.4	-	[4]
BT3	0.4	-	1.6	[4]
Ciprofloxacin (Std.)	0.4 - 0.8	0.4 - 0.8	-	[4]

| Fluconazole (Std.) | - | - | 0.4 - 1.6 |[\[4\]](#) |

Enzyme Inhibition Assay (α -Glucosidase)

Enzyme inhibition assays are used to determine the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. For **1,5-benzothiazepines**, α -glucosidase inhibitory activity has been explored for potential antidiabetic applications.[\[1\]](#)[\[18\]](#)

Protocol:

- Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a phosphate buffer (pH 6.8), the α -glucosidase enzyme solution, and varying concentrations of the **1,5-benzothiazepine** inhibitor.[\[12\]](#)[\[18\]](#)
- Pre-incubation: The mixture is pre-incubated for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

- Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG).
- Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.
- Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (Na_2CO_3).
- Absorbance Measurement: The amount of product (p-nitrophenol) released is quantified by measuring the absorbance at 405 nm.
- Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined. Kinetic studies can also be performed to identify the mode of inhibition (e.g., competitive, non-competitive, mixed-type).[12]

Table 5: In Vitro α -Glucosidase Inhibition by 2,3-Dihydro-**1,5-benzothiazepines**

Compound Series	IC ₅₀ Range (μM)	Standard Drug (Acarbose) IC ₅₀ (μM)	Reference
Dihydro- 1,5-benzothiazepines	2.62 \pm 0.16 to 10.11 \pm 0.32	37.38 \pm 1.37	[1]

| Dihydro-**1,5-benzothiazepines** | 2.62 \pm 0.16 to 10.11 \pm 0.32 | 37.38 \pm 1.37 | [1] |

Conclusion

The integration of in silico prediction methods—QSAR, molecular docking, and pharmacophore modeling—provides a powerful, rational approach to the design and discovery of novel **1,5-benzothiazepine** derivatives. These computational tools enable the efficient screening of virtual libraries, prioritization of synthetic targets, and elucidation of structure-activity relationships, significantly streamlining the drug development pipeline. However, the predictive power of these models is fundamentally reliant on rigorous experimental validation. The detailed protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays outlined herein represent the crucial link between computational prediction and tangible therapeutic potential. The synergy between in silico and in vitro approaches will continue to be paramount in unlocking the full pharmacological versatility of the **1,5-benzothiazepine** scaffold for a new generation of medicines.

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